methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzoate ester, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-4-one Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step involves the alkylation of the chromen-4-one core with a piperidine derivative, often using a strong base such as sodium hydride.
Esterification: The final step involves the esterification of the hydroxyl group with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the chromen-4-one core can interact with enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog with a piperidine ring.
Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its combination of a chromen-4-one core, a piperidine moiety, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenone core, a hydroxy group, and a piperidinylmethyl substituent. Its molecular formula is C23H25NO4, indicating the presence of various functional groups that contribute to its biological activity.
Antitumoral Activity
Research has demonstrated that this compound exhibits antitumoral properties . Studies utilizing the MTT assay have shown significant growth inhibition in various tumor cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, indicating its role in programmed cell death pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against several bacterial strains, including Staphylococcus epidermidis, with reported minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Antioxidative Effects
This compound possesses antioxidative properties , which are crucial for mitigating oxidative stress-related damage in cells. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative damage.
The biological activities of this compound are mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It interacts with various receptors, modulating signaling pathways that lead to apoptosis or inhibition of microbial growth.
- Oxidative Stress Modulation : By acting as an antioxidant, it reduces the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Properties
IUPAC Name |
methyl 4-[7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-5-3-4-12-25(15)13-19-20(26)11-10-18-22(27)21(14-30-23(18)19)31-17-8-6-16(7-9-17)24(28)29-2/h6-11,14-15,26H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPQVHOZUHMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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